molecular formula C6H8N2O2S B13273510 (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid

(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13273510
M. Wt: 172.21 g/mol
InChI Key: KQNQTOWUBAHLBK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with a halogenated carbonyl compound can yield the thiazole ring, which can then be further functionalized to introduce the amino and propanoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. This compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-8-3-11-5/h2-4H,1,7H2,(H,9,10)/t4-/m1/s1

InChI Key

KQNQTOWUBAHLBK-SCSAIBSYSA-N

Isomeric SMILES

C1=C(SC=N1)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(SC=N1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.